molecular formula C21H21N3O4 B14867888 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B14867888
M. Wt: 379.4 g/mol
InChI Key: XHPZTQHUJQBPQH-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a morpholine ring, a furan ring, and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the morpholine and phenoxymethyl groups. Typical reaction conditions might include:

    Formation of the furan ring: This could involve a cyclization reaction using appropriate precursors.

    Formation of the oxazole ring: This might be achieved through a condensation reaction.

    Introduction of the morpholine group: This could involve nucleophilic substitution reactions.

    Introduction of the phenoxymethyl group: This might be done through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could potentially target the nitrile group.

    Substitution: Various substitution reactions could occur, especially at the morpholine and phenoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could convert the nitrile group to an amine.

Scientific Research Applications

5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carboxamide
  • 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-methyl
  • 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-ethyl

Uniqueness

The uniqueness of 5-(2,6-Dimethylmorpholino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups and rings, which could confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H21N3O4/c1-14-11-24(12-15(2)26-14)21-18(10-22)23-20(28-21)19-9-8-17(27-19)13-25-16-6-4-3-5-7-16/h3-9,14-15H,11-13H2,1-2H3

InChI Key

XHPZTQHUJQBPQH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N

Origin of Product

United States

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